Cas no 872704-09-1 (2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one)

2-{6-(Furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyridazine core functionalized with a furan moiety and a piperidine-derived thioether side chain. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both pyridazine and furan rings may confer favorable electronic and steric properties for binding interactions, while the piperidinyl ethanone moiety enhances solubility and bioavailability. This compound is of interest for researchers exploring novel pharmacophores or catalytic applications due to its modular reactivity and potential for further derivatization. Proper handling under controlled conditions is recommended due to its reactive functional groups.
2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one structure
872704-09-1 structure
Product name:2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one
CAS No:872704-09-1
MF:C15H17N3O2S
MW:303.379381895065
CID:5508999

2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-[[6-(2-furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)-
    • 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C15H17N3O2S/c19-15(18-8-2-1-3-9-18)11-21-14-7-6-12(16-17-14)13-5-4-10-20-13/h4-7,10H,1-3,8-9,11H2
    • InChI Key: TXYIUQYOJRGGRI-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1)CSC1=NN=C(C2=CC=CO2)C=C1

2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2004-0106-2μmol
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2004-0106-50mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2004-0106-20mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2004-0106-5mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2004-0106-15mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2004-0106-25mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2004-0106-75mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2004-0106-10μmol
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2004-0106-30mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2004-0106-1mg
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
872704-09-1 90%+
1mg
$54.0 2023-05-17

Additional information on 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one

Introduction to 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS No. 872704-09-1)

2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 872704-09-1, represents a fusion of heterocyclic structures and functional groups that make it a promising candidate for further exploration in drug discovery and development. The molecular architecture of this compound incorporates elements such as a furan ring, a pyridazine core, and a piperidine moiety, which are known to exhibit diverse biological activities. The presence of a sulfur atom in the 6-(furan-2-yl)pyridazin-3-ylsulfanyl group introduces additional potential for interactions with biological targets, enhancing its utility in medicinal chemistry.

The compound's structure is characterized by a central ethanone backbone, which serves as a scaffold for the attachment of the 6-(furan-2-yl)pyridazin-3-ylsulfanyl and piperidin-1-yl substituents. This arrangement not only contributes to the compound's complexity but also opens up numerous possibilities for chemical modifications and derivatization. Such structural features are often exploited to fine-tune pharmacokinetic properties, such as solubility, metabolic stability, and target specificity. The combination of these elements makes 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their extensive biological activity and structural diversity. Among these, pyridazine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The incorporation of a furan ring into the pyridazine scaffold further expands the spectrum of potential biological effects. Furan derivatives are known for their ability to interact with enzymes and receptors, making them valuable in the design of novel therapeutics. The sulfur atom in the 6-(furan-2-yl)pyridazin-3-ylsulfanyl group adds another layer of complexity, potentially enabling coordination with metal ions or participating in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

The piperidin-1-yl moiety is another key feature of this compound that contributes to its pharmacological potential. Piperidine rings are commonly found in many approved drugs due to their favorable pharmacokinetic properties and ability to enhance binding affinity. They often serve as bioisosteres for other heterocyclic systems, providing an additional degree of structural flexibility without compromising biological activity. In the context of 2-{6-(furan-2-y l)pyridazin -3 -y l sulfanyl}-1 -( piperidin -1 - y l )ethan -1 -one, the piperidine group likely plays a role in modulating the overall shape and electronic properties of the molecule, thereby influencing its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features influence biological activity. These tools allow researchers to predict binding modes and affinity with high accuracy, guiding the design of more effective drug candidates. In the case of 2-{6-(furan -2 -y l )pyridazin -3 -y l sulfanyl}-1 -( piperidin -1 - y l )ethan -1 -one, computational studies could help elucidate how the furan ring, pyridazine core, sulfur atom, and piperidine group collectively contribute to its potential therapeutic effects. Such insights are invaluable for optimizing lead compounds during drug discovery pipelines.

The synthesis of this compound involves multi-step organic transformations that require careful selection of reagents and reaction conditions. The introduction of the 6-(furan -2 -y l )pyridazin -3 -y l sulfanyl group necessitates expertise in heterocyclic chemistry and functional group interconversions. Similarly, attaching the piperidin -1 - y l moiety requires precise control over reaction parameters to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and scalability, which is crucial for moving from laboratory-scale synthesis to industrial production.

One area where this compound shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The structural features of 2-{6-(furan -2 -y l )pyridazin -3 -y l sulfanyl}-1 -( piperidin -1 - y l )ethan -1 -one, particularly the combination of a pyridazine core and a sulfur-containing group, suggest potential interactions with kinase active sites or allosteric pockets.

Several recent studies have highlighted the importance of sulfur-containing heterocycles in drug design. Sulfur atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and disulfide bond formation. These interactions can enhance binding affinity and selectivity compared to analogous compounds lacking sulfur atoms. For instance, thiazole derivatives have been widely explored for their antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis. Similarly, 6 -( furan 2 yl ) pyridazine 3 yl sulfanyl groups may impart similar properties or enable unique interactions that could be exploited for therapeutic benefit.

The pharmaceutical industry has increasingly recognized the value of combinatorial chemistry and high-throughput screening (HTS) in identifying novel drug candidates. These approaches allow researchers to generate vast libraries of compounds rapidly and screen them against biological targets efficiently. Given its complex structure, 2 { 6 ( furan 2 yl ) pyridazine 3 yl sulfanyl } 1 ( piperidin 1 yl ) ethan 1 one could be synthesized as part of such libraries or used as a building block for more complex molecules through fragment-based drug design strategies.

In conclusion, 2 { 6 ( furan 2 yl ) pyridazine 3 yl sulfanyl } 1 ( piperidin 1 yl ) ethan 1 one (CAS No. 87270409 ) stands out as an intriguing compound with significant potential in pharmaceutical research. Its unique structural composition comprising furan, pyridazine, sulfur,and piperidine moieties positions it as a promising candidate for further exploration across multiple therapeutic areas. With ongoing advancements in synthetic chemistry, computational modeling,and drug discovery technologies, this compound offers exciting opportunities for future research endeavors. As scientists continue to uncover new applications, it will be fascinating to witness how such innovative molecules contribute toward advancing medical science

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